molecular formula C19H19N5O2 B2801052 2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097909-33-4

2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2801052
CAS No.: 2097909-33-4
M. Wt: 349.394
InChI Key: LWBOQJPZVBYYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrimidine ring, a pyrazole ring, and a pyrrolidine ring . The exact atomic coordinates and displacement parameters would require a detailed crystallographic analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : A study reported the synthesis of pyrimidine-linked pyrazole derivatives via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, indicating their relevance in developing new insecticides and antibiotics (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Antiviral Properties of Pyrazol-Pyrimidine Derivatives : Research focusing on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines discovered compounds with notable antiviral properties. These derivatives were found to inhibit the human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway, highlighting their potential in antiviral drug development (H. Munier-Lehmann et al., 2015).

  • Green Synthesis of Pyrazolo[1,5-a]pyrimidines : Another study described a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, showcasing an environmentally friendly approach to synthesizing heterocyclic compounds with potential biological activities (A. Abdelhamid et al., 2016).

Potential Applications

  • Antimicrobial Agents : Several compounds, such as pyrazolo[1,5-a]pyrimidines, have shown promising antimicrobial activity, making them candidates for developing new antimicrobial agents. For instance, novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 1,2,4-triazine moiety exhibited strong antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs (Tarik E. Ali, 2009).

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14-20-9-6-18(22-14)26-17-7-11-23(13-17)19(25)15-4-2-5-16(12-15)24-10-3-8-21-24/h2-6,8-10,12,17H,7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOQJPZVBYYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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